ent-Rosuvastatin Lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

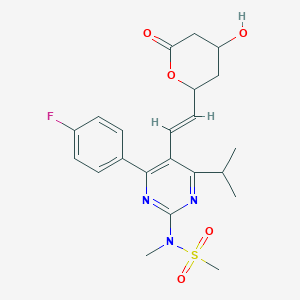

ent-Rosuvastatin Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with fluorophenyl, hydroxy-oxooxan, and propan-2-yl groups, making it a molecule of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ent-Rosuvastatin Lactone typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of the fluorophenyl and propan-2-yl groups through nucleophilic substitution or other suitable methods.

Hydroxy-oxooxan Group Addition: This step may involve the use of specific reagents to introduce the hydroxy-oxooxan moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

ent-Rosuvastatin Lactone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cholesterol Reduction and Cardiovascular Health

ent-Rosuvastatin Lactone is primarily recognized for its role in lipid management. As a lactone form of rosuvastatin, it retains the ability to inhibit the enzyme HMG-CoA reductase, which is crucial in the cholesterol biosynthesis pathway. This inhibition leads to a significant decrease in low-density lipoprotein cholesterol (LDL-C) levels, thereby reducing the risk of cardiovascular diseases .

2. Clinical Studies and Efficacy

A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) demonstrated the simultaneous quantification of rosuvastatin and its lactone form in human plasma. This method revealed that this compound is present alongside other metabolites like N-desmethyl rosuvastatin during clinical trials involving patients with coronary artery disease . The findings support the compound's relevance in therapeutic settings, showcasing its pharmacokinetic properties and clinical efficacy.

3. Metabolism and Bioavailability

Research indicates that this compound exhibits distinct metabolic pathways compared to its parent compound. While rosuvastatin is minimally metabolized, studies have shown that approximately 90% of it is excreted unchanged, with only minor metabolites like this compound being identified . This characteristic enhances its bioavailability and therapeutic potential.

Environmental Applications

1. Wastewater Treatment

Recent studies have explored the stability and removal of statins, including this compound, from wastewater. The adsorption characteristics of statins were evaluated using batch adsorption isotherms, which indicated effective removal rates under specific conditions . The findings highlight the environmental significance of monitoring pharmaceutical contaminants like this compound in aquatic systems.

2. Biodegradation Studies

Kinetic studies on the degradation of rosuvastatin calcium to this compound under various solvent conditions have been conducted. These studies aim to understand the persistence of statins in the environment and their potential impact on ecosystems . The results underscore the need for effective wastewater management strategies to mitigate pharmaceutical pollution.

Data Table: Summary of Key Applications

Case Studies

Case Study 1: Clinical Efficacy in Coronary Artery Disease

In a clinical trial involving patients with coronary artery disease, this compound was measured alongside other metabolites to assess its pharmacokinetics and therapeutic effects. The study demonstrated that patients receiving treatment exhibited substantial reductions in LDL-C levels, validating the compound's efficacy as a lipid-lowering agent .

Case Study 2: Environmental Monitoring of Statins

A study focusing on the stability and removal efficiency of statins from wastewater highlighted the presence of this compound in effluents. The research employed advanced chromatographic techniques to quantify residual statins post-treatment, indicating a need for improved wastewater treatment processes to address pharmaceutical contaminants effectively .

Mecanismo De Acción

The mechanism of action of ent-Rosuvastatin Lactone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ent-Rosuvastatin Lactone may include other pyrimidine derivatives with similar substituents. Examples could be:

- N-[4-(4-chlorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-[4-(4-bromophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Propiedades

Fórmula molecular |

C22H26FN3O5S |

|---|---|

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+ |

Clave InChI |

SOEGVMSNJOCVHT-MDZDMXLPSA-N |

SMILES isomérico |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

SMILES canónico |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Pictogramas |

Irritant |

Sinónimos |

rosuvastatin lactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.